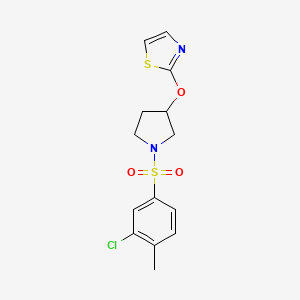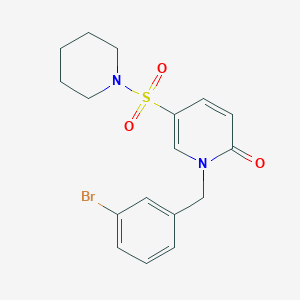
1-(3-bromobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-bromobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. The compound has been shown to have a range of biochemical and physiological effects, making it an important tool for investigating the role of PKC in various biological systems.
Scientific Research Applications
Synthesis and Structural Applications
- CCR5 Antagonists Synthesis : Methylbenzenesulfonamide derivatives, related to 1-(3-bromobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, have been synthesized for use as CCR5 antagonists. These compounds show promise in HIV-1 infection prevention and drug development (Cheng De-ju, 2015).
Photophysicochemical Properties
- Zinc(II) Phthalocyanine Synthesis : Synthesis of zinc(II) phthalocyanine derivatives, incorporating benzenesulfonamide units similar to the compound , has been reported. These compounds exhibit photosensitizing abilities, making them suitable for photocatalytic applications (Gülen Atiye Öncül et al., 2021).
Potential in Cancer Therapy
- Photodynamic Therapy Applications : Zinc(II) phthalocyanine with benzenesulfonamide derivatives has been studied for its potential as a photosensitizer in photodynamic therapy, an alternative treatment for cancer. These compounds demonstrate good solubility, fluorescence, and photostability, making them candidates for cancer therapy applications (Gülen Atiye Öncül et al., 2022).
Synthesis Techniques
- Optically Pure Compounds : Research has been conducted on the preparation of optically pure compounds using intermediates related to this compound. This synthesis is significant in medicinal chemistry for creating stereochemically pure compounds (J. L. Ruano et al., 2006).
Medicinal Chemistry
- Piperidine Derivatives Synthesis : The synthesis of 3- and 4-(1H-azol-1-yl)piperidines, by arylation of azoles with bromopyridines, relates to the compound . This method is significant in medicinal chemistry for developing novel therapeutic agents (N. V. Shevchuk et al., 2012).
Radical-Scavenging Activity
- Marine Algae-Derived Compounds : Compounds similar to the one , derived from marine red algae, have been studied for their radical-scavenging activities. These findings are significant for developing new antioxidants (Xiao-Juan Duan et al., 2007).
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c18-15-6-4-5-14(11-15)12-19-13-16(7-8-17(19)21)24(22,23)20-9-2-1-3-10-20/h4-8,11,13H,1-3,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGYBCUVVAIJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

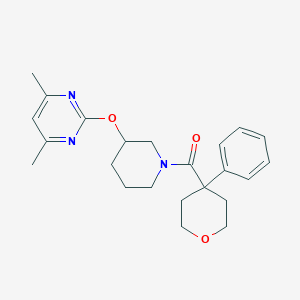
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2934554.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2934556.png)
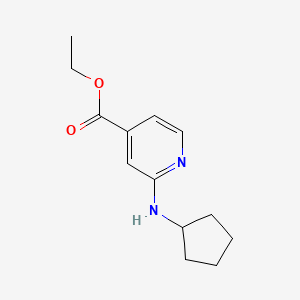
![4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2934558.png)
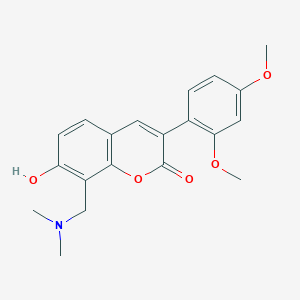
![2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2934560.png)

![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2934562.png)
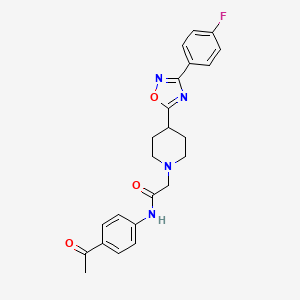
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2934565.png)
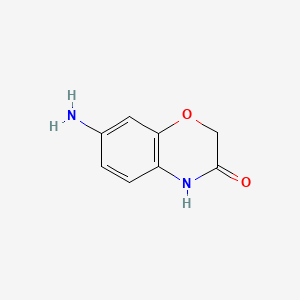
![2-Phenyl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one](/img/structure/B2934570.png)
